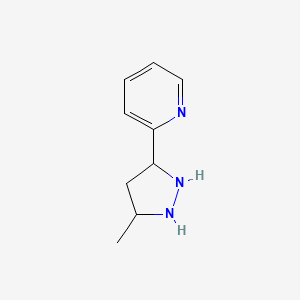
(+/-)9-HODE cholesteryl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)9-HODE cholesteryl ester is a racemic monohydroxy fatty acid cholesteryl ester. It was initially extracted from atherosclerotic lesions and has been shown to be produced by copper(II)-catalyzed oxidation of low-density lipoprotein (LDL). Later studies determined that 15-lipoxygenase from rabbit reticulocytes and human monocytes could metabolize cholesteryl linoleate, a major component of LDL, to 9-HODE cholesteryl ester .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(±)9-HODE cholesteryl ester can be synthesized through the copper(II)-catalyzed oxidation of LDL. This process involves the oxidation of cholesteryl linoleate, a major component of LDL, to form 9-HODE cholesteryl ester . The reaction conditions typically include the presence of copper(II) ions and an appropriate oxidizing environment.
Industrial Production Methods
Industrial production methods for (±)9-HODE cholesteryl ester are not well-documented in the literature. the synthesis process involving copper(II)-catalyzed oxidation of LDL can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure the purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(±)9-HODE cholesteryl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Hydrolysis: The ester bond in (±)9-HODE cholesteryl ester can be hydrolyzed to yield the corresponding acid and alcohol.
Reduction: The compound can undergo reduction reactions to form different products.
Common Reagents and Conditions
Oxidation: Copper(II) ions are commonly used as catalysts for the oxidation of cholesteryl linoleate to form (±)9-HODE cholesteryl ester
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond in (±)9-HODE cholesteryl ester.
Reduction: Reducing agents such as sodium borohydride can be used to reduce (±)9-HODE cholesteryl ester.
Major Products Formed
Oxidation: Further oxidation of (±)9-HODE cholesteryl ester can lead to the formation of various oxidized products.
Hydrolysis: Hydrolysis of (±)9-HODE cholesteryl ester yields 9-HODE and cholesterol.
Reduction: Reduction of (±)9-HODE cholesteryl ester can produce different reduced forms of the compound.
Applications De Recherche Scientifique
(±)9-HODE cholesteryl ester has several scientific research applications, including:
Chemistry: It is used as a model compound to study the oxidation of LDL and the formation of atherosclerotic lesions
Biology: The compound is used to investigate the role of oxidized LDL in the development of atherosclerosis and other cardiovascular diseases
Medicine: Research on (±)9-HODE cholesteryl ester contributes to the understanding of the mechanisms underlying atherosclerosis and the development of potential therapeutic interventions
Industry: The compound is used in the development of diagnostic tools and assays for detecting oxidized LDL and related biomarkers
Mécanisme D'action
(±)9-HODE cholesteryl ester exerts its effects through the oxidation of LDL, which plays a crucial role in the development of atherosclerosis. The compound is produced by the copper(II)-catalyzed oxidation of cholesteryl linoleate, a major component of LDL . The oxidized LDL is then taken up by macrophages, leading to the formation of foam cells and the development of atherosclerotic plaques .
Comparaison Avec Des Composés Similaires
Similar Compounds
13-HODE cholesteryl ester: Another oxidized cholesteryl ester produced by the oxidation of LDL
15-HETE cholesteryl ester: A similar compound formed by the oxidation of cholesteryl linoleate
Uniqueness
(±)9-HODE cholesteryl ester is unique due to its specific formation through the copper(II)-catalyzed oxidation of cholesteryl linoleate and its role in the development of atherosclerosis . Its specific structure and formation pathway distinguish it from other oxidized cholesteryl esters.
Propriétés
Formule moléculaire |
C45H76O3 |
|---|---|
Poids moléculaire |
665.1 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10E,12Z)-9-hydroxyoctadeca-10,12-dienoate |
InChI |
InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16+/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Clé InChI |
ALWABJCAEDQEGO-SGAXLBQASA-N |
SMILES isomérique |
CCCCC/C=C\C=C\C(CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
SMILES canonique |
CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)









